Methyl 4-(bromomethyl)-2-methylbenzoate
Overview
Description
Methyl 4-(bromomethyl)-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the methyl group is substituted at the 2-position and a bromomethyl group is substituted at the 4-position. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
Target of Action
Methyl 4-(bromomethyl)-2-methylbenzoate is a chemical compound that is primarily used as an intermediate in the synthesis of other compounds
Mode of Action
The compound contains a bromomethyl group attached to a benzoate ester. The bromine atom in the bromomethyl group is electrophilic and can be displaced by nucleophiles in a substitution reaction . This property is often exploited in organic synthesis, where the compound can act as a building block for more complex molecules.
Biochemical Pathways
For example, it can be used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through chemical reactions. The specific products depend on the reaction conditions and the other reactants present. For example, in a Suzuki-Miyaura coupling reaction, it can react with an organoboron compound to form a new carbon-carbon bond .
Action Environment
The action of this compound is influenced by the reaction conditions, including the temperature, solvent, and the presence of a catalyst. For example, in the Suzuki-Miyaura coupling reaction, a palladium catalyst is typically used . The compound is stable under normal conditions, but the bromomethyl group can react with nucleophiles, and this reactivity can be influenced by factors such as the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-2-methylbenzoate typically involves the bromination of methyl 2-methylbenzoate. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds as follows:
Reactants: Methyl 2-methylbenzoate, N-bromosuccinimide (NBS), AIBN, and CCl4.
Conditions: Reflux for several hours.
Procedure: The mixture is refluxed, then filtered, and the filtrate is concentrated to yield the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and reagents is also crucial to minimize by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-(bromomethyl)-2-methylbenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of bioactive compounds for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals, including potential anti-HIV agents.
Industry: In the production of materials such as polymers and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 4-bromobenzoate: Lacks the methyl group at the 2-position.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with a methoxy group at the 3-position.
Uniqueness
Methyl 4-(bromomethyl)-2-methylbenzoate is unique due to the presence of both a bromomethyl and a methyl group on the benzoate ring, which allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 4-(bromomethyl)-2-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHQNNTZZMWCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279242 | |
Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74733-28-1 | |
Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74733-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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